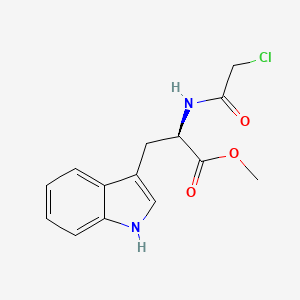
1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
描述
1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FPT, is a chemical compound that belongs to the pyrimidine family. It has gained significant attention in the scientific community due to its potential applications in the field of medicine. FPT is a promising candidate for the development of new drugs for various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The mechanism of action of 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is complex and involves multiple pathways. This compound has been shown to inhibit the activity of topoisomerase II, leading to DNA damage and cell death in cancer cells. It can also modulate the activity of various signaling pathways involved in inflammation and neurodegeneration. Additionally, this compound can selectively bind to beta-amyloid plaques, preventing their aggregation and promoting their clearance.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It can induce apoptosis in cancer cells, reduce inflammation, and protect neurons from oxidative stress and neurotoxicity. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, this compound has shown promising results in various scientific research applications, making it a valuable tool for drug discovery and development. However, this compound also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in some applications.
未来方向
There are several future directions for research on 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of this compound-based drugs for the treatment of cancer, inflammation, and neurodegenerative disorders. Another area of research is the optimization of this compound's pharmacokinetic properties, including its solubility and half-life. Additionally, this compound could be used as a diagnostic tool for Alzheimer's disease, and further research is needed to explore this potential application. Finally, this compound could be modified to improve its selectivity and potency, leading to the development of more effective drugs.
科学研究应用
1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promising results in various scientific research applications. It has been studied for its potential anticancer properties due to its ability to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. This compound has also been investigated for its anti-inflammatory and neuroprotective effects. In addition, this compound has shown potential as a diagnostic tool for Alzheimer's disease, as it can selectively bind to beta-amyloid plaques, a hallmark of the disease.
属性
IUPAC Name |
1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c11-6-3-1-2-4-7(6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLXXFKFHKAWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701224955 | |
| Record name | 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668270 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
18507-18-1 | |
| Record name | 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18507-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



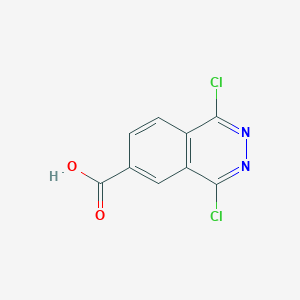



![4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol](/img/structure/B3324372.png)

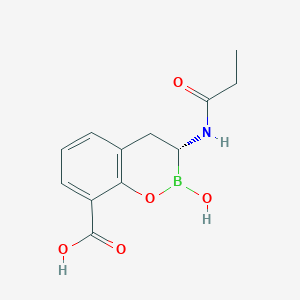
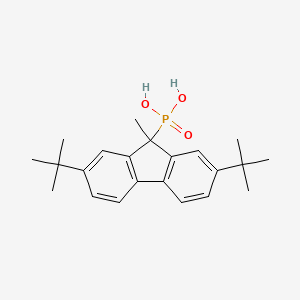
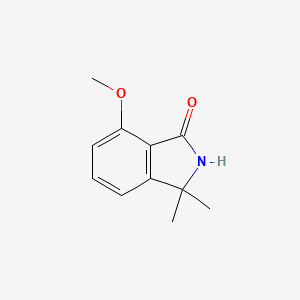
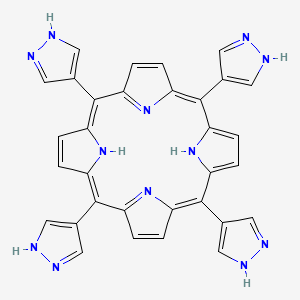

![(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3324431.png)

